

Application Note: Comprehensive NMR Analysis of 5-Methoxy-1-indanone-3-acetic acid

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Compound of Interest

Compound Name:	5-Methoxy-1-indanone-3-acetic acid
CAS No.:	24467-92-3
Cat. No.:	B1585280

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Introduction

5-Methoxy-1-indanone-3-acetic acid is a key organic molecule with a structure that lends itself to applications in medicinal chemistry and drug development. Notably, its derivatives have been investigated as selective inhibitors of the 20S proteasome's chymotrypsin-like activity, a target of significant interest in cancer therapy. Accurate and unambiguous structural characterization is a non-negotiable cornerstone of the drug discovery pipeline, ensuring compound identity, purity, and batch-to-batch consistency.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the structural elucidation of organic molecules in solution. This application note provides a detailed guide to the comprehensive analysis of **5-Methoxy-1-indanone-3-acetic acid** using a suite of modern NMR experiments, including one-dimensional (^1H , ^{13}C , DEPT) and two-dimensional (COSY, HSQC) techniques. The methodologies and interpretations detailed herein are designed for researchers, chemists, and quality control scientists, providing a robust framework for structural verification.

Molecular Structure and Spectroscopic Overview

To effectively interpret NMR spectra, a foundational understanding of the molecule's structure is essential. **5-Methoxy-1-indanone-3-acetic acid** (C₁₂H₁₂O₄) possesses a rigid indanone core functionalized with a methoxy group on the aromatic ring and an acetic acid side chain at the 3-position. This arrangement gives rise to a distinct set of proton and carbon environments, each with a predictable spectroscopic signature.

The diagram below illustrates the molecular structure with a systematic numbering convention for the carbon atoms and lettering for the proton environments, which will be used throughout this note.

Caption: Structure of **5-Methoxy-1-indanone-3-acetic acid** with atom numbering.

Experimental Protocols: From Sample to Spectrum

The quality of NMR data is directly dependent on meticulous sample preparation and appropriate selection of acquisition parameters.

Protocol 1: NMR Sample Preparation

The causality behind this protocol is to create a homogeneous, particle-free solution at an optimal concentration to maximize signal-to-noise while avoiding solubility issues and concentration-dependent spectral artifacts. The choice of deuterated solvent is critical; it provides the field-frequency lock for the spectrometer and should not have signals that obscure analyte resonances[1].

Materials:

- **5-Methoxy-1-indanone-3-acetic acid** (10-20 mg)
- Deuterated solvent (e.g., DMSO-d₆, ~0.7 mL)
- High-quality 5 mm NMR tube (e.g., Wilmad, Norell)[2]
- Pasteur pipette with a small cotton or glass wool plug
- Vial for dissolution

Procedure:

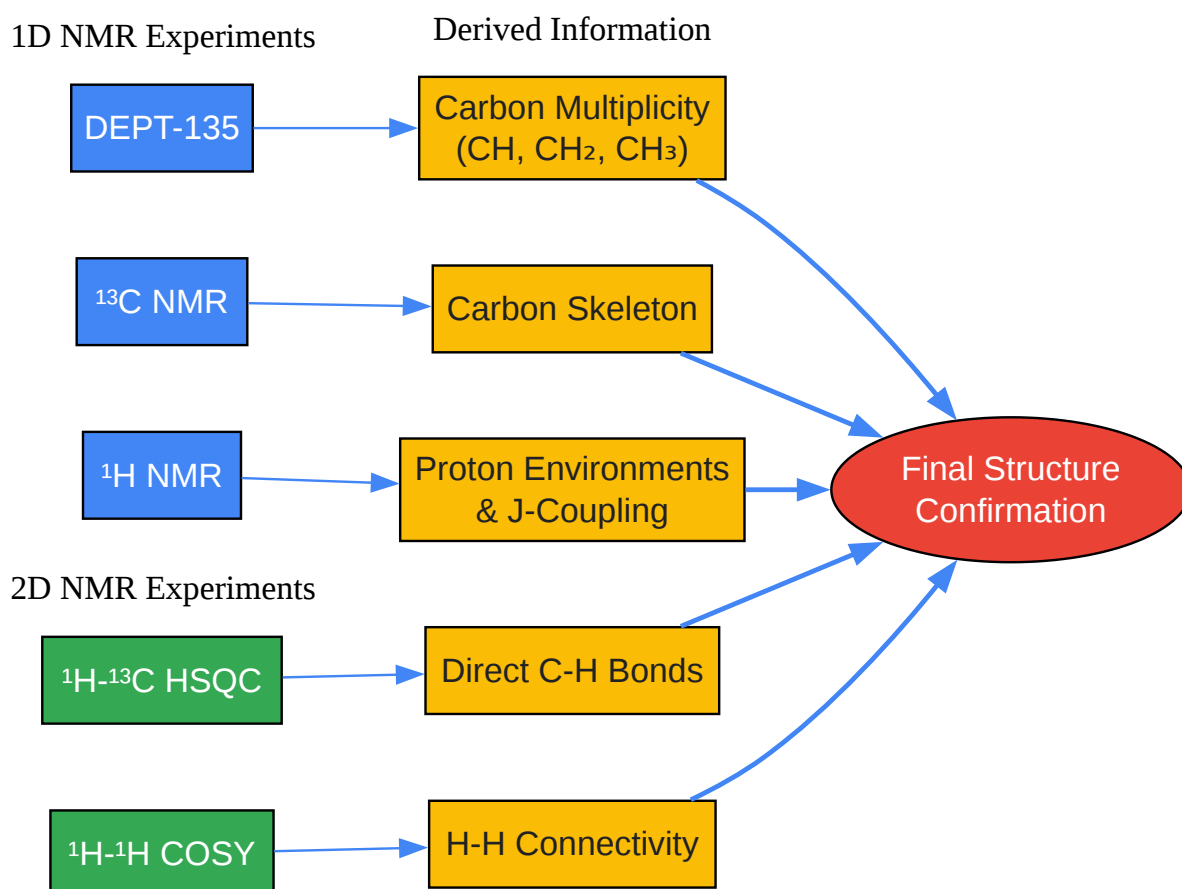
- **Weighing:** Accurately weigh 10-20 mg of the compound into a clean, dry vial. For ^{13}C NMR, a higher concentration is preferable to obtain a good signal-to-noise ratio in a reasonable time[3].
- **Solvent Selection:** Due to the carboxylic acid moiety, Dimethyl sulfoxide- d_6 (DMSO- d_6) is an excellent choice, as it readily dissolves the analyte and shifts the residual water peak away from most signals. Chloroform- d (CDCl_3) can also be used, but may require co-solvents for complete dissolution and can lead to broader -OH signals.
- **Dissolution:** Add approximately 0.7 mL of the chosen deuterated solvent to the vial. Gently vortex or swirl until the solid is completely dissolved.
- **Filtration:** To remove any particulate matter which can degrade spectral quality by disrupting the magnetic field homogeneity, filter the solution[2]. Tightly pack a small plug of glass wool into a Pasteur pipette and transfer the solution through the pipette into the NMR tube.
- **Volume Check:** Ensure the sample height in the NMR tube is approximately 4-5 cm, which corresponds to the active volume of the NMR probe's receiver coils[2].
- **Capping and Labeling:** Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with a permanent marker.

Protocol 2: NMR Data Acquisition

The following is a general set of experiments and parameters on a standard 400 or 500 MHz NMR spectrometer.

- ^1H NMR: A standard single-pulse experiment. It provides information on the chemical environment, number (via integration), and connectivity (via scalar coupling) of protons.
- $^{13}\text{C}\{^1\text{H}\}$ NMR: A proton-decoupled carbon experiment. It gives a single peak for each unique carbon atom, revealing the carbon skeleton. Quaternary carbons often have lower intensity[4].

- DEPT-135: Distortionless Enhancement by Polarization Transfer. This is a crucial experiment for determining carbon multiplicity. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary carbons are not observed[5][6].
- ¹H-¹H COSY: COReletion SpectroscopY. This 2D experiment identifies protons that are scalar (J) coupled, typically those separated by two or three bonds. Cross-peaks appear between the signals of coupled protons, which is invaluable for tracing out spin systems[7][8].
- ¹H-¹³C HSQC: Heteronuclear Single Quantum Coherence. This 2D experiment maps each proton to the carbon atom it is directly attached to. It provides definitive C-H connectivity, resolving any ambiguity in ¹H or ¹³C assignments[9][10].



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Caption: Workflow for comprehensive NMR-based structural elucidation.

Analysis of the ^1H NMR Spectrum

The ^1H NMR spectrum provides the initial, high-sensitivity view of the molecule. Each signal's chemical shift, integration, and multiplicity offers a piece of the structural puzzle. Chemical shifts are influenced by the local electronic environment; electronegative atoms and aromatic rings cause a "deshielding" effect, shifting signals downfield (to a higher ppm value)[11][12].

Table 1: Predicted ^1H NMR Data for **5-Methoxy-1-indanone-3-acetic acid**

Proton Label	Predicted δ (ppm)	Multiplicity	Integration	Rationale & Field-Proven Insights
H (COOH)	12.0 - 12.5	broad singlet	1H	The acidic proton is highly deshielded and often exchanges with trace water, leading to a broad signal. Its chemical shift is highly concentration and solvent dependent[11].
Hg (C7-H)	7.6 - 7.7	d	1H	This proton is ortho to the electron-withdrawing carbonyl group, causing significant deshielding and a downfield shift. It will be coupled to Hf.
Hf (C6-H)	7.0 - 7.1	dd	1H	This proton is coupled to both Hg (ortho coupling, ~8 Hz) and He (meta coupling, ~2.5 Hz), resulting in a doublet of doublets.

He (C4-H)	6.9 - 7.0	d	1H	This proton is ortho to the electron-donating methoxy group, which provides some shielding. It appears as a doublet due to meta coupling with Hf[13].
H (OCH ₃)	3.8 - 3.9	s	3H	Methoxy group protons are characteristic singlets as they have no adjacent protons to couple with. Their position is highly predictable[14].
Hc (C3-H)	3.4 - 3.6	m	1H	This methine proton is coupled to the four protons on the adjacent C2 and C9 methylenes, leading to a complex multiplet.
Ha, Hb (C2-H ₂)	2.6 - 2.8	m	2H	These diastereotopic methylene protons are adjacent to the C1 carbonyl (an electron-withdrawing

group) and coupled to Hc, resulting in complex multiplets.

Hd (C9-H ₂)	2.5 - 2.7	m	2H	Part of the acetic acid side chain, these methylene protons are adjacent to the chiral center at C3 and are coupled to Hc.
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Analysis of the ¹³C NMR and DEPT Spectra

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shift of each carbon is highly sensitive to its hybridization and electronic environment. Carbonyl and aromatic carbons are found significantly downfield, while sp³-hybridized carbons are upfield[15]. The DEPT-135 experiment is indispensable for differentiating carbon types, which is a self-validating system for the assignments made from the broadband ¹³C spectrum[16][17].

Table 2: Predicted ¹³C NMR and DEPT-135 Data

Carbon Label	Predicted δ (ppm)	DEPT-135 Signal	Rationale & Causality
C1 (C=O)	205 - 210	Absent	Ketone carbonyl carbons are highly deshielded and appear far downfield, typically >200 ppm[4]. As a quaternary carbon, it is absent in DEPT spectra.
C10 (COOH)	172 - 175	Absent	Carboxylic acid carbonyls are also downfield but are more shielded than ketones due to resonance with the adjacent -OH group, placing them in the 170-185 ppm range[18].
C5 (Ar C-O)	160 - 165	Absent	Aromatic carbon directly bonded to the electronegative oxygen of the methoxy group is significantly deshielded.
C7a (Ar C)	150 - 155	Absent	Aromatic bridgehead carbon adjacent to the electron-withdrawing carbonyl group.
C3a (Ar C)	130 - 135	Absent	Aromatic bridgehead carbon.

C7 (Ar CH)	125 - 130	Positive	Aromatic CH ortho to the carbonyl group.
C4 (Ar CH)	115 - 120	Positive	Aromatic CH ortho to the electron-donating methoxy group, resulting in a more shielded (upfield) position.
C6 (Ar CH)	110 - 115	Positive	Aromatic CH para to the carbonyl and meta to the methoxy group.
C8 (OCH ₃)	55 - 56	Positive	The sp ³ carbon of the methoxy group is a characteristic signal in this region[14].
C3 (CH)	40 - 45	Positive	Aliphatic methine carbon at a chiral center.
C9 (CH ₂)	35 - 40	Negative	Aliphatic methylene of the acetic acid side chain. The negative DEPT-135 signal is definitive for a CH ₂ group.
C2 (CH ₂)	30 - 35	Negative	Aliphatic methylene adjacent to the carbonyl group.

Correlating the Structure with 2D NMR

While 1D NMR provides a wealth of information, 2D experiments are required for unambiguous assignment, creating a self-validating dataset.

- ^1H - ^1H COSY Analysis: The COSY spectrum will definitively link coupled protons. We expect to see key correlations that trace the aliphatic backbone:
 - A cross-peak between the multiplet for Hc and the multiplets for Ha/Hb.
 - A cross-peak between the multiplet for Hc and the multiplet for Hd.
 - In the aromatic region, a strong cross-peak between Hf and Hg (ortho coupling) and a weaker one between Hf and He (meta coupling) will confirm their arrangement on the ring[19].
- ^1H - ^{13}C HSQC Analysis: The HSQC spectrum is the final arbiter of assignments, directly correlating each proton with its attached carbon[20].
 - The singlet at ~3.8 ppm (H-OCH₃) will correlate with the carbon signal at ~55 ppm (C8).
 - The aromatic protons between 6.9-7.7 ppm will correlate with their corresponding aromatic CH carbons (C4, C6, C7).
 - The aliphatic multiplets for Ha/Hb, Hc, and Hd will correlate with the carbon signals identified as CH or CH₂ by DEPT (C2, C3, C9), solidifying the assignment of the entire five-membered ring and side chain.

Conclusion

The structural elucidation of **5-Methoxy-1-indanone-3-acetic acid** is robustly achieved through a synergistic application of 1D and 2D NMR spectroscopy. The ^1H spectrum provides initial information on proton environments and connectivity, while the ^{13}C and DEPT-135 spectra map the carbon skeleton and determine carbon multiplicities. Finally, COSY and HSQC experiments provide the unambiguous correlations necessary to tie the entire structure together. This multi-faceted approach, grounded in meticulous sample preparation and logical data interpretation, represents a gold-standard protocol for the structural verification of novel compounds in a drug development or research setting.

References

- Oregon State University. (n.d.). ^1H NMR Chemical Shift. Retrieved from [\[Link\]](#)

- Stothers, J. B., & Lauterbur, P. C. (1962). C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. Canadian Journal of Chemistry, 40(5), 816-823. Retrieved from [\[Link\]](#)
- Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [\[Link\]](#)
- University College London. (n.d.). Chemical shifts. Retrieved from [\[Link\]](#)
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [\[Link\]](#)
- Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Retrieved from [\[Link\]](#)
- Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [\[Link\]](#)
- Chemistry LibreTexts. (2022). 5.1: COSY Spectra. Retrieved from [\[Link\]](#)
- Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [\[Link\]](#)
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [\[Link\]](#)
- Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [\[Link\]](#)
- ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group... Retrieved from [\[Link\]](#)
- Columbia University. (n.d.). COSY - NMR Core Facility. Retrieved from [\[Link\]](#)
- Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [\[Link\]](#)
- University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [\[Link\]](#)
- Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [\[Link\]](#)

- Nanalysis. (n.d.). Settle in and get COSY! - NMR Blog. Retrieved from [[Link](#)]
- Rochester Institute of Technology. (n.d.). Sample Preparation. Retrieved from [[Link](#)]
- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret ^1H -NMR and ^{13}C -NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 275-294. Retrieved from [[Link](#)]
- Nanalysis. (2015). DEPT: A tool for ^{13}C peak assignments. Retrieved from [[Link](#)]
- Epistemeo. (2013). How to interpret a HSQC NMR Spectrum. YouTube. Retrieved from [[Link](#)]
- Maciel, G. E. (1975). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of aliphatic carboxylic acids and carboxylate anions. Journal of the American Chemical Society, 97(11), 3244-3245. Retrieved from [[Link](#)]
- Oxford Instruments. (n.d.). ^1H - ^1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [[Link](#)]
- Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [[Link](#)]
- Western University. (n.d.). NMR Sample Preparation. Retrieved from [[Link](#)]
- OpenStax. (2023). 13.12 DEPT ^{13}C NMR Spectroscopy. Retrieved from [[Link](#)]
- Dr. Ruchi Upadhyay. (2022). 2D NMR: COSY INTERPRETATION. YouTube. Retrieved from [[Link](#)]
- Chemistry Steps. (n.d.). ^{13}C Carbon NMR Spectroscopy. Retrieved from [[Link](#)]
- Columbia University. (n.d.). DEPT | NMR Core Facility. Retrieved from [[Link](#)]
- Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [[Link](#)]
- Preprints.org. (2025). The Challenging Complete and Detailed ^1H and ^{13}C NMR Assignment for Ent- Kaurenoic Acid. Retrieved from [[Link](#)]

- ACS Publications. (2018). Comparative analysis of ^1H NMR and ^1H – ^{13}C HSQC NMR metabolomics. Retrieved from [[Link](#)]
- Bruker. (n.d.). Exploring 2D HSQC NMR. Retrieved from [[Link](#)]

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Sources

1. depts.washington.edu [depts.washington.edu]
2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
3. publish.uwo.ca [publish.uwo.ca]
4. ^{13}C NMR Chemical Shift [sites.science.oregonstate.edu]
5. chem.libretexts.org [chem.libretexts.org]
6. 13.12 DEPT ^{13}C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
8. Settle in and get COSY! - NMR Blog — Nanalysis [nanalysis.com]
9. chem.libretexts.org [chem.libretexts.org]
10. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
11. ^1H NMR Chemical Shift [sites.science.oregonstate.edu]
12. chem.libretexts.org [chem.libretexts.org]
13. www2.chem.wisc.edu [www2.chem.wisc.edu]
14. acdlabs.com [acdlabs.com]
15. ^{13}C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
16. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
17. DEPT: A tool for ^{13}C peak assignments — Nanalysis [nanalysis.com]
18. chem.libretexts.org [chem.libretexts.org]

- [19. nmr.oxinst.com \[nmr.oxinst.com\]](https://www.nmr.oxinst.com)
- [20. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
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